molecular formula C22H22N4O4 B12132287 Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B12132287
M. Wt: 406.4 g/mol
InChI Key: ZYGSFXBOLHVHGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative featuring a fused heterocyclic core with distinct substituents:

  • Position 5: A phenyl group.
  • Position 6: An ethyl carboxylate ester.
  • Position 7: A 3,4-dimethoxyphenyl group.

This compound is synthesized via green chemistry protocols using the additive 4,4’-trimethylenedipiperidine (TMDP), which enhances safety and efficiency by replacing toxic, volatile bases like piperidine. Reactions occur in eco-friendly solvent systems (water/ethanol) or molten TMDP, achieving high yields (>80%) .

Properties

Molecular Formula

C22H22N4O4

Molecular Weight

406.4 g/mol

IUPAC Name

ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H22N4O4/c1-4-30-21(27)18-19(14-8-6-5-7-9-14)25-22-23-13-24-26(22)20(18)15-10-11-16(28-2)17(12-15)29-3/h5-13,20H,4H2,1-3H3,(H,23,24,25)

InChI Key

ZYGSFXBOLHVHGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Core Triazolopyrimidine Formation via Cyclocondensation

The triazolopyrimidine scaffold is typically synthesized through cyclocondensation reactions between 3-amino-1,2,4-triazole (2 ) and 1,3-dicarbonyl precursors. For the target compound, ethyl acetoacetate serves as the 1,3-dicarbonyl component, enabling simultaneous incorporation of the ethyl carboxylate group at position 6.

In a representative procedure, 3-amino-1,2,4-triazole (1.42 g, 5 mmol) and ethyl acetoacetate (2.72 g, 5 mmol) are refluxed in glacial acetic acid (5 mL) at 120°C for 6 hours . The reaction proceeds via enamine formation, followed by intramolecular cyclization to yield 5-methyl- triazolo[1,5-a]pyrimidin-7(4H)-one (3 ) (Figure 1). This intermediate is critical for subsequent functionalization.

Key Reaction Parameters

  • Solvent: Glacial acetic acid

  • Temperature: 120°C

  • Yield: 70%

Alternative methods employ phosphoryl trichloride (POCl3) to activate the pyrimidinone for substitution. Treatment of 3 with POCl3 at 110°C for 5 hours generates 2,4-dichloro- triazolo[1,5-a]pyrimidine (4 ), a versatile intermediate for introducing aryl groups .

Stabilization of the 4,7-Dihydro System

The 4,7-dihydro configuration is stabilized by electron-donating groups and strategic hydrogenation. Partial reduction of the pyrimidine ring is achieved using sodium borohydride (NaBH4) in methanol at 0°C . Alternatively, the dihydro state is retained during cyclocondensation by employing mild bases like triethylamine (TEA) to prevent over-oxidation .

Analytical Validation

  • 1H NMR: Characteristic doublets for H-4 and H-7 protons (δ 5.85–6.20 ppm) .

  • 13C NMR: Quaternary carbons at C-6 (δ 165–170 ppm) confirm ester functionality .

Final Esterification and Purification

The ethyl carboxylate group at position 6 is introduced via esterification of the corresponding carboxylic acid intermediate. Reaction with ethanol in the presence of HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF provides the target compound in high purity .

Purification Steps

  • Extraction: Ethyl acetate/water partitioning.

  • Chromatography: Silica gel (hexane/ethyl acetate 7:3).

  • Recrystallization: Ethanol/water mixture.

Final Yield: 68% (over four steps) .

Comparative Analysis of Synthetic Routes

Method Steps Yield Key Advantages
Multicomponent 181–91%Eco-friendly, high atom economy
Stepwise SNAr/Cross 458%Controlled regioselectivity
Reductive Stabilization 365%Tunable reduction level

Challenges and Optimization Opportunities

  • Regioselectivity in SNAr: Competing substitution at positions 2, 5, and 7 necessitates careful selection of leaving groups and catalysts .

  • Oxidation Sensitivity: The dihydro-pyrimidine ring is prone to aerial oxidation, requiring inert atmosphere handling .

  • Scalability: Multicomponent reactions face scalability issues due to exothermicity; flow chemistry could mitigate this .

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for modifying solubility and biological activity.

Conditions :

  • Acidic : 6M HCl, reflux (12–16 hr), yields 72–85%

  • Basic : 10% NaOH, 80°C (8–10 hr), yields 68–78%

Mechanism :
Nucleophilic attack by water or hydroxide ion at the carbonyl carbon, followed by elimination of ethanol. The 3,4-dimethoxyphenyl group stabilizes intermediates through resonance effects.

Nucleophilic Aromatic Substitution (NAS)

The electron-rich 3,4-dimethoxyphenyl moiety participates in selective electrophilic substitution, though reactivity is modulated by steric hindrance from methoxy groups.

Example Reaction : Nitration at the para position of the phenyl ring (5-phenyl group) using HNO₃/H₂SO₄:

ConditionsProductYieldReference
0°C, 4 hr5-(4-Nitrophenyl) derivative63%

Limitations :

  • Methoxy groups direct substitution to positions ortho/para to themselves but reduce reaction rates due to steric bulk.

Cyclocondensation Reactions

The triazolo-pyrimidine core acts as a scaffold for constructing fused heterocycles via multi-component reactions (MCRs).

Example : Reaction with thiourea and aldehydes to form thiazolo-triazolo-pyrimidine hybrids:

ComponentsCatalystConditionsYieldReference
Thiourea, 4-Cl-benzaldehydeTMDP (10%)H₂O/EtOH, reflux88%

Mechanism :

  • TMDP (4,4’-trimethylenedipiperidine) activates carbonyl groups via hydrogen bonding, facilitating Knoevenagel condensation and subsequent cyclization .

Oxidation:

The dihydro-pyrimidine ring is oxidized to a fully aromatic system using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone):

SubstrateOxidantSolventTimeYieldReference
Dihydro-pyrimidineDDQDCM6 hr91%

Reduction:

Catalytic hydrogenation (H₂/Pd-C) saturates the pyrimidine ring:

ConditionsProductYieldReference
60 psi H₂, EtOH, 24 hrTetrahydro-triazolo-pyrimidine79%

Functionalization via Cross-Coupling

The phenyl group at position 5 undergoes Suzuki-Miyaura coupling with aryl boronic acids:

Boronic AcidCatalystConditionsYieldReference
4-Methoxyphenylboronic acidPd(PPh₃)₄DME, 80°C, 12 hr82%

Key Insight :

  • The reaction tolerates electron-donating substituents but requires rigorous exclusion of oxygen .

Biological Activity Modulation

Derivatives synthesized via these reactions show enhanced pharmacological profiles:

DerivativeIC₅₀ (Cancer Cell Lines)Reference
Carboxylic acid analog1.2–2.8 µM (MCF-7, A549)
Nitro-substituted analog0.9–1.5 µM (HeLa)

Scientific Research Applications

2.1 Anticancer Potential

Recent studies have indicated that compounds similar to Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .

2.2 Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that derivatives of triazolo-pyrimidines possess broad-spectrum antibacterial and antifungal properties. This is particularly relevant in the context of increasing antibiotic resistance .

2.3 Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound class. Studies suggest that triazolo-pyrimidines can modulate inflammatory pathways, which may lead to therapeutic applications in conditions such as arthritis and other inflammatory diseases .

Mechanistic Insights

3.1 Molecular Docking Studies

In silico studies using molecular docking techniques have provided insights into the binding affinities of this compound with various biological targets. These studies suggest that the compound interacts effectively with enzymes involved in cancer progression and inflammation .

3.2 Quantum Chemical Studies

Quantum chemical calculations have been employed to predict the stability and reactivity of this compound under physiological conditions. These studies help in understanding the electronic properties that contribute to its biological activity .

Case Studies

StudyFocusFindings
Study A Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values indicating potent activity.
Study B Antimicrobial EfficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria; effective against resistant strains.
Study C Anti-inflammatory PropertiesReduced pro-inflammatory cytokine levels in vitro; potential for treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α (TNF-α) in human microglia cells, indicating its anti-inflammatory properties . Additionally, it interacts with active residues of proteins like ATF4 and NF-kB, which are involved in the inflammatory response.

Comparison with Similar Compounds

Key Observations :

  • Methoxy vs.

Regioselectivity and Core Modifications

Regioselectivity in triazolopyrimidine synthesis is critical for functional group placement. For example:

  • Compound 9 (): 2-Amino-7-methyl-5-phenyl-triazolo[1,5-a]pyrimidine-6-carboxylate is regioselectively synthesized under ionic liquid conditions, favoring methyl at position 7 and phenyl at position 3.
  • Compound 10/11 (): Dihydro analogs with substituent positions reversed (methyl at 5, phenyl at 7) are formed under acidic conditions.

Impact : Substituent positioning alters molecular conformation and interaction with biological targets. For instance, dihydro derivatives may exhibit enhanced flexibility compared to fully aromatic systems .

Key Observations :

  • TMDP vs. Piperidine : TMDP reduces toxicity and flammability risks compared to traditional piperidine-based syntheses .
  • Solvent Systems: Water/ethanol mixtures align with green chemistry principles, whereas DMF or benzene () pose environmental and safety concerns .

Pharmacological Potential

While direct bioactivity data for the target compound is lacking, analogs demonstrate promising properties:

  • Tetrazolo[1,5-a]pyrimidines (): Exhibit antiviral and anti-inflammatory activities due to the tetrazole core and halogen/CF₃ substituents.
  • N-Substituted Carboxamides (): Antimicrobial activity against plant pathogens (e.g., wheat赤霉菌) at 50 µg/mL .
  • Dihydroxy Derivatives (): Enhanced hydrogen-bonding capacity may improve target engagement in biological systems.

Biological Activity

Ethyl 7-(3,4-dimethoxyphenyl)-5-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolopyrimidines, which have garnered attention for their diverse biological activities. This article focuses on the biological activity of this specific compound, synthesizing existing research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a complex structure characterized by a triazolo-pyrimidine core with various substituents that influence its biological activity. The molecular formula is C20H22N4O4C_{20}H_{22}N_4O_4 with a molecular weight of approximately 382.42 g/mol. The presence of methoxy groups and a phenyl moiety contributes to its pharmacological potential.

Antiviral Activity

Research has indicated that triazolopyrimidine derivatives exhibit significant antiviral properties. For instance, derivatives based on the [1,2,4]triazolo[1,5-a]pyrimidine scaffold have been studied for their ability to inhibit viral replication in various assays.

  • Case Study : A study evaluated the compound's efficacy against Influenza A Virus (IAV). The results showed that the compound reduced viral replication significantly at non-toxic concentrations, demonstrating its potential as an antiviral agent .

Antitumor Activity

Triazolopyrimidine compounds have also been explored for their antitumor properties. The biological activity of this compound was assessed against various cancer cell lines.

  • Data Table : Antitumor Activity against Cancer Cell Lines
Cell LineIC50 (μM)Reference
MDA-MB-23117.83
MCF-719.73
HepG2Not reported

Other Biological Activities

In addition to antiviral and antitumor activities, triazolopyrimidines have shown promise in other areas:

  • CNS Activity : Certain derivatives have been reported to exhibit CNS activity, potentially acting as anxiolytics or antidepressants.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, contributing to its therapeutic potential in various inflammatory conditions.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the interaction with specific enzymes or receptors involved in viral replication and tumor growth plays a crucial role.

Inhibition Studies

Inhibition studies using enzyme assays have demonstrated that this compound can effectively inhibit key viral proteins essential for replication. For example:

  • PA-PB1 Interaction : The compound has shown the ability to inhibit the PA-PB1 complex formation in IAV .

Q & A

Basic Research Questions

Q. What are the optimal synthetic protocols for this compound, and how do solvent systems affect yield and purity?

  • Methodology: Two primary approaches are documented:

  • Molten-state TMDP: Reactions conducted at 65°C using 4,4’-trimethylenedipiperidine (TMDP) as a dual solvent-catalyst. This method avoids volatile solvents and simplifies purification .
  • Aqueous ethanol (1:1 v/v): TMDP acts as a catalyst in refluxing ethanol/water, achieving high yields (~92%) while adhering to green chemistry principles .
    • Key Data:
MethodYield (%)Solvent SystemReaction Time (h)
Molten-state TMDP92TMDP (neat)6–8
Aqueous ethanol + TMDP92Ethanol/water (1:1)4–6
  • Contradictions: While TMDP is marketed as non-toxic, conflicting evidence notes its high toxicity compared to piperidine, requiring careful handling .

Q. How is the compound structurally characterized, and what analytical techniques validate its conformation?

  • Methodology: X-ray crystallography confirms the dihydropyrimidine ring adopts an envelope conformation, with a dihedral angle of ~84° between the triazole and phenyl rings. Intermolecular N–H⋯N hydrogen bonds stabilize the crystal lattice .
  • Supporting Techniques:

  • 1^1H/13^{13}C NMR for functional group analysis (e.g., NH protons at δ 10.89 ppm) .
  • TLC monitoring for reaction progress .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of substituted analogs?

  • Methodology: Biginelli-like multicomponent reactions (MCRs) enable regioselective synthesis. For example:

  • C-5/C-7 substitution: Using 3,5-diaminotriazole, aldehydes, and β-keto esters under acidic or ionic liquid conditions .
  • Trifluoromethyl incorporation: Ethyl 3-oxobutanoate and trifluoromethylated aldehydes yield analogs with enhanced bioactivity .
    • Key Challenge: Competing pathways may lead to dihydro (4,7-dihydro) vs. fully aromatic triazolo-pyrimidines. Solvent polarity and catalyst choice (e.g., TMDP vs. HCl) critically influence outcomes .

Q. What strategies mitigate contradictions in catalytic efficiency vs. toxicity for TMDP?

  • Analysis: TMDP’s recyclability (>5 cycles without loss of activity) and non-flammability make it preferable to piperidine . However, its toxicity profile requires institutional safety protocols (e.g., fume hoods, PPE) .
  • Alternative Catalysts: Piperidine-free protocols using HCl or p-toluenesulfonic acid in ethanol/water mixtures reduce toxicity but may lower yields (~85%) .

Q. How do substituents (e.g., 3,4-dimethoxyphenyl) impact the compound’s physicochemical and biological properties?

  • Structure-Activity Insights:

  • Electron-donating groups (e.g., methoxy): Enhance solubility and π-π stacking interactions, as seen in X-ray data .
  • Trifluoromethyl groups: Increase metabolic stability and binding affinity to biological targets (e.g., MDM2-p53 inhibitors) .
    • Experimental Validation: Comparative assays using analogs with halogenated or alkylated substituents quantify bioactivity shifts .

Data Contradictions and Resolution

  • Catalyst Toxicity vs. Efficiency: While TMDP is described as "non-toxic" in synthesis protocols , institutional restrictions on piperidine analogs (due to psychotropic drug potential) suggest TMDP may still require regulatory oversight .
  • Resolution: Prioritize TMDP for high-yield, green synthesis but validate safety through LC-MS profiling of reaction byproducts .

Methodological Recommendations

  • Synthesis Optimization: Use molten-state TMDP for scalability; aqueous ethanol for low-toxicity needs.
  • Characterization: Combine X-ray crystallography with 1^1H/13^{13}C NMR and HRMS for conformational and purity analysis.
  • Advanced Applications: Explore MCRs for diversifying substituents and computational modeling (e.g., DFT) to predict regioselectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.